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Compound of Interest

(2S,3R)-3-Amino-2-hydroxy-4-
Compound Name:
phenylbutyric acid

Cat. No.: B151291

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) analogs, focusing on their inhibitory
potential against two key therapeutic targets: renin and HIV-1 protease. The (2S,3R)-AHPA
scaffold serves as a crucial transition-state mimetic, enabling the design of potent enzyme
inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental
protocols, and visualizes the associated biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of (2S,3R)-AHPA analogs is critically influenced by the nature of
substituents at various positions. The following tables compile representative data from
published studies to illustrate these relationships.

Note: The IC50 values presented below are compiled from various sources and may not have
been determined under identical experimental conditions. Direct comparison should be made
with caution.

Table 1: Structural Activity Relationship of (2S,3R)-AHPA
Analogs as Renin Inhibitors
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Compound/An  P4-P3 P2 P1'
. . . IC50 (nM)
alog Modification Modification Modification
P ] o Norstatine
Reference 1 carbonylpropiony  Histidine 2.4[1]
| analog
Methylene i
_ . Norstatine
Analog 1a instead of 3- Histidine 110[1]
analog
carbonyl
o-hydroxy
Reference 2 N/A Leucine dimethyl 16[2]
phosphonate
a-hydroxy
Analog 2a N/A Histidine dimethyl 220[2]
phosphonate
) o-hydroxy
Analog 2b N/A Leucine ] 8.5[2]
phosphinate
o o-hydroxy
Analog 2c N/A Histidine ) 41[2]
phosphinate
N-isobutyl-5-[N-
[(25)-3- (2RS,4S,5S)-5-
ethylsulfonyl-2- amino-2-ethyl-4-
Analog 3 (1- N/A hydroxy-7- 0.5[3]
naphthylmethyl)p methyloctanamid
ropionyl]-L- e
norleucyl]

Key SAR Insights for Renin Inhibitors:

e P4-P3 Region: The presence of a 3-carbonyl group in the P4-P3 region appears crucial for

high potency, as its reduction to a methylene group leads to a significant decrease in

inhibitory activity.[1]
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e P2 Position: The nature of the amino acid at the P2 position significantly impacts potency.
Analogs with leucine at P2 generally exhibit better in vitro activity compared to those with
histidine.[2]

o P1' Position: Modifications at the P1' position, particularly the introduction of phosphonate
and phosphinate groups as transition-state mimetics, have led to the development of potent
inhibitors.[2] The presence of at least one alkoxy group on the phosphorus atom is critical for
good activity.[2]

¢ N-terminus Modification: Modifications at the N-terminus, such as the incorporation of a 3-
alkyl(or aryl)sulfonylpropionyl residue, can yield highly potent inhibitors.[3]

Table 2: Structural Activity Relationship of (2S,3R)-AHPA
Anal HIV-1 E Inhibi

Compound/An Ki (nM) / IC50

P2 Ligand P2' Ligand Target
alog (nM)

(3aS,5R,6aR)-
hexahydro-2H-

cyclopenta[bJfura  p-amino ) Wild-type HIV-1
Analog 4 ) Ki=0.077
n-5-yl (Cp-THF) sulfonamide Protease
with 3-(S)-
hydroxyl
(3aS,5R,6aR)- ) ) ]
] p-amino Ki =0.005, IC50 Wild-type HIV-1
Analog 5 Cp-THF with 3- )
sulfonamide =29 Protease[4]
(R)-hydroxyl
o Dichloroacetamid ) Wild-type HIV-1
Analog 6 Pyrrolidinone Ki=0.003
e Protease[5]
) o Dichloroacetamid  Potent Wild-type HIV-1
Analog 7 Imidazolidinone ) .
e (picomolar Ki) Protease[6]
o Dichloroacetamid  Potent Wild-type HIV-1
Analog 8 Oxazolidinone ) .
e (picomolar Ki) Protease[6]
(R)-pyrrolidine-3- Wild-type HIV-1
Analog 9 ] 4-hydroxyphenyl IC50 =0.32
carboxamide Protease[7]
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Key SAR Insights for HIV-1 Protease Inhibitors:

e P2 Ligand Stereochemistry: The stereochemistry of substituents on the P2 ligand can have a
profound impact on inhibitory potency. For instance, a 3-(R)-hydroxyl group on a Cp-THF
ligand was found to be more potent than the corresponding 3-(S)-hydroxyl analog.[4]

o Backbone Interactions: A key strategy in designing potent HIV-1 protease inhibitors that can
overcome drug resistance is to maximize interactions with the backbone of the enzyme's
active site.[8]

» Novel P2 Moieties: The incorporation of novel P2 moieties such as pyrrolidinone,
imidazolidinone, and oxazolidinone can lead to inhibitors with exceptional potency, often in
the picomolar range.[5][6] Crystal structures have revealed that the carbonyl groups of these
new P2 moieties form extensive hydrogen bond interactions with the invariant Asp29 residue
of the protease.[6]

o Pyrrolidine-based Ligands: Pyrrolidine derivatives have shown promise as effective P2
ligands, leading to the development of highly potent inhibitors.[7]

Experimental Protocols
Representative Synthesis of a (2S,3R)-AHPA Analog

The following is a generalized, multi-step synthesis for a (2S,3R)-AHPA analog, which can be
adapted to introduce various substituents.

Step 1: Synthesis of a Protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid core

A common starting material for the stereoselective synthesis of the AHPA core is a protected
Garner's aldehyde.

o Aldol Condensation: React a protected (S)-Garner's aldehyde with a suitable phenyl-
containing nucleophile (e.g., a phenylmethyl Grignard reagent) to establish the C4 phenyl
group and the C3 hydroxyl group with the desired (R) stereochemistry. The stereochemical
outcome is often directed by the protecting group on the aldehyde.

e Azide Introduction: Convert the newly formed hydroxyl group at C3 to an azide via a
Mitsunobu reaction or by mesylation followed by displacement with sodium azide. This
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introduces the nitrogen functionality for the amino group.

e Reduction of Azide: Reduce the azide group to the primary amine using a reducing agent
such as hydrogen gas with a palladium catalyst (H2/Pd-C) or triphenylphosphine (Staudinger
reaction).

o Protection of the Amine: Protect the resulting amino group with a suitable protecting group,
such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate
(Boc20).

o Oxidation and Esterification: Oxidize the primary alcohol of the Garner's aldehyde precursor
to a carboxylic acid and subsequently esterify it to yield the protected (2S,3R)-AHPA core.

Step 2: Modification of the Core Structure

o N-terminal Modification (Amide Coupling): Deprotect the N-terminus of the AHPA core and
couple it with various carboxylic acids using standard peptide coupling reagents (e.g., HATU,
HOBU) to introduce diverse P2-P3 substituents.

o C-terminal Modification (Amide Coupling): Deprotect the C-terminal ester and couple the
resulting carboxylic acid with a variety of amines to introduce different P1' substituents.

Enzyme Inhibition Assays

Renin Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the activity of renin, a key enzyme in
the renin-angiotensin system.

e Reagent Preparation:
o Assay Buffer: Typically a buffer at a pH optimal for renin activity (e.g., Tris-HCI).
o Renin Enzyme: Purified human recombinant renin.

o Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a
guencher that is specifically cleaved by renin.
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o Test Compound: (2S,3R)-AHPA analog dissolved in a suitable solvent (e.g., DMSO).

o Assay Procedure (96-well plate format):

[e]

Add assay buffer to all wells.

o

Add the test compound at various concentrations to the test wells. Add solvent only to the
control wells.

o

Add the renin enzyme solution to all wells except the blank wells.

[¢]

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

o

Initiate the reaction by adding the fluorogenic substrate to all wells.

[e]

Measure the fluorescence intensity over time using a fluorescence plate reader.

e Data Analysis:
o Calculate the initial reaction velocity for each well.
o Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
o Determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay (Fluorogenic)

This assay determines the inhibitory activity of compounds against HIV-1 protease, an enzyme
essential for viral maturation.

o Reagent Preparation:
o Assay Buffer: A buffer at a pH suitable for HIV-1 protease activity (e.g., MES buffer).
o HIV-1 Protease: Recombinant HIV-1 protease.

o Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a
guencher that is cleaved by HIV-1 protease.
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o

Test Compound: (2S,3R)-AHPA analog dissolved in DMSO.

o Assay Procedure (96-well plate format):

[e]

[e]

o

[¢]

Similar to the renin inhibition assay, add assay buffer, test compound, and HIV-1 protease
to the appropriate wells.

Pre-incubate the plate.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time.

o Data Analysis:

o

Calculate the reaction rates and determine the IC50 value as described for the renin
inhibition assay.

Mandatory Visualizations
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Caption: The Renin-Angiotensin System and the inhibitory action of (2S,3R)-AHPA analogs on

Renin.
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Caption: Inhibition of HIV-1 Protease by (2S,3R)-AHPA analogs disrupts viral maturation.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/product/b151291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Analog Synthesis

Starting Materials

:

Synthesis of (2S,3R)-AHPA Core

:

Introduction of R-group Diversity

:

Purification & Characterization

Test Analogs

Biological |[Evaluation

Enzyme Inhibition Assay
(Renin or HIV-1 Protease)

:

IC50 Determination

:

Structure-Activity
Relationship Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b151291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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